molecular formula C12H10N4O B1436502 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 91974-63-9

6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

货号: B1436502
CAS 编号: 91974-63-9
分子量: 226.23 g/mol
InChI 键: IBHIMSDXHPVZAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Classification Within Pyrazolopyrimidine Derivatives

This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are characterized by the fusion of pyrazole and pyrimidine ring systems. The pyrazolopyrimidine family encompasses several isomeric forms with the molecular formula C₆H₅N₃, forming the central core of numerous complex chemical structures including pharmaceuticals and pesticides. Within this classification, the compound specifically represents a pyrazolo[3,4-d]pyrimidine derivative, where the pyrazole ring is fused to the pyrimidine ring in a specific orientation that creates a bicyclic aromatic system.

The structural architecture of this compound features several distinct molecular components that define its chemical identity and reactivity profile. The core pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a rigid bicyclic framework that serves as the foundation for substitution patterns. The presence of a methyl group at position 6 and a phenyl group at position 1 provides specific steric and electronic properties that influence both the compound's chemical behavior and potential biological activity.

The compound demonstrates the characteristic ring assembly properties typical of pyrazolopyrimidine derivatives, where the nitrogen atoms within both rings contribute to the overall electron distribution and reactivity. The ketone functionality at position 4 introduces additional reactivity sites and potential for hydrogen bonding interactions, which are crucial for biological activity and synthetic transformations. This structural arrangement places the compound within the broader category of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their ability to mimic naturally occurring purines.

Structural Feature Description Position Chemical Significance
Pyrazole Ring Five-membered nitrogen heterocycle Core structure Provides aromaticity and nitrogen coordination sites
Pyrimidine Ring Six-membered nitrogen heterocycle Core structure Contributes to purine-like properties
Methyl Group Alkyl substituent Position 6 Modulates lipophilicity and steric effects
Phenyl Group Aromatic substituent Position 1 Enhances π-π interactions and molecular rigidity
Ketone Group Carbonyl functionality Position 4 Provides hydrogen bonding capability

The classification of this compound within pyrazolopyrimidine derivatives is further supported by its synthetic accessibility through established methodologies that involve the construction of the bicyclic core from appropriate precursors. The pyrazolo[3,4-d]pyrimidine framework has been recognized as a privileged structure in drug discovery, serving as an adenine isostere that can effectively interact with biological targets. This structural relationship to purines makes the compound particularly valuable for applications where mimicry of natural nucleotide bases is desired.

Historical Context of Pyrazolo[3,4-d]Pyrimidine Scaffold Development

The development of the pyrazolo[3,4-d]pyrimidine scaffold represents a significant milestone in heterocyclic chemistry, with origins tracing back to early investigations into purine analogs and their biological activities. The heterocyclic fusion of pyrimidine and pyrazole rings resulted in the formation of pyrazolopyrimidines as structural analogs of the biogenic purine class, establishing a foundation for subsequent pharmaceutical research. Historical records indicate that the systematic exploration of pyrazolo[3,4-d]pyrimidine derivatives began with efforts to create compounds that could effectively mimic the binding properties of naturally occurring purines while offering enhanced synthetic accessibility.

The evolution of synthetic methodologies for pyrazolo[3,4-d]pyrimidine construction has followed several distinct developmental phases, each contributing to the current understanding of optimal synthetic strategies. Early synthetic approaches focused on the annulation of pyrimidine rings onto existing pyrazole frameworks, utilizing classical condensation reactions between aminopyrazoles and various carbonyl-containing compounds. These pioneering efforts established the fundamental reaction pathways that continue to serve as the basis for modern synthetic approaches to pyrazolo[3,4-d]pyrimidine derivatives.

The historical significance of pyrazolo[3,4-d]pyrimidine scaffold development became particularly evident with the recognition of its potential as a pharmacologically active framework. Research groups in the early 2000s began systematic investigations into the biological properties of pyrazolo[3,4-d]pyrimidine derivatives, leading to the identification of several compounds with promising anticancer activities. The National Research Centre synthesis efforts in 2003 marked a crucial turning point, where pyrazolo[1,5-a]pyrimidines were systematically studied for their biological effects as anti-inflammatory and analgesic agents.

Development Period Key Achievements Research Focus Impact
Early 1990s Initial synthetic methodologies Annulation strategies Established basic synthetic routes
Late 1990s-2000s Purine analog recognition Biological activity screening Identified pharmaceutical potential
2003-2010 Systematic biological evaluation Anti-inflammatory applications Validated therapeutic relevance
2010-Present Advanced synthetic strategies Targeted drug development Enabled clinical applications

The progression of pyrazolo[3,4-d]pyrimidine chemistry has been significantly influenced by advances in understanding structure-activity relationships and the development of more efficient synthetic methodologies. Modern synthetic approaches have incorporated one-pot multi-component reactions, enabling the rapid assembly of diverse pyrazolo[3,4-d]pyrimidine libraries for biological screening. The four-component condensation strategies developed in recent years have revolutionized the accessibility of these compounds, allowing researchers to explore previously inaccessible structural variations.

Contemporary research efforts have expanded the scope of pyrazolo[3,4-d]pyrimidine applications beyond traditional pharmaceutical targets, exploring their utility in materials science and as synthetic intermediates for more complex heterocyclic systems. The historical development trajectory demonstrates a clear evolution from fundamental synthetic chemistry toward sophisticated applications in drug discovery and development. Recent synthetic innovations have particularly focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine derivatives, addressing limitations such as poor aqueous solubility that have historically hindered their clinical development.

The historical context of this compound development reflects the broader trends in heterocyclic chemistry, where systematic structural modifications have led to compounds with enhanced biological activities and improved pharmaceutical properties. The compound represents a culmination of decades of research into optimal substitution patterns and synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives, incorporating lessons learned from extensive structure-activity relationship studies.

属性

IUPAC Name

6-methyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHIMSDXHPVZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352324
Record name F0239-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91974-63-9
Record name F0239-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Condensation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamides with Aroyl Halides

One of the primary routes to synthesize 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one derivatives involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides. This reaction proceeds via cyclization under heating conditions, typically in solvents such as acetonitrile, leading to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Method A (Microwave Irradiation, Solvent-Free): The mixture of amino-pyrazole carboxamide and aroyl halide is subjected to microwave irradiation at 1000W, significantly reducing reaction time (4-6 minutes) and improving yields (87-94%) compared to conventional methods.

  • Method B (Conventional Heating): The same reactants are refluxed in acetonitrile for 300-480 minutes, yielding 73-86% of the product.

Table 1: Comparison of Yields and Reaction Times for Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Entry Substituents (R1, R2) Product Conventional Heating Time (min) Yield (%) Conventional Microwave Time (min) Yield (%) Microwave Melting Point (°C) Time Reduction Factor (tc/tmw)
1 H, 4-ClC6H4 3a 420 74 6 93 176-178 70.0
2 Me, Me 3b 300 73 4 87 296-298 75.0
3 Me, 4-BrC6H4 3c 360 79 4 91 201-203 90.0
4 Me, 3-ClC6H4 3d 480 77 6 88 178-180 80.0
5 Me, 4-ClC6H4 3e 360 85 4 94 179-181 90.0
6 Me, 3-O2NC6H4 3f 360 86 6 93 183-185 90.0

Note: R1 and R2 denote substituents on the pyrazole and aroyl moieties respectively.
This data highlights the efficiency of microwave-assisted synthesis in reducing reaction time and improving yields.

Chlorination and Hydrazinolysis Intermediates

Chlorination Using Phosphorous Oxychloride

Starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, chlorination at the 4-position is achieved using phosphorous oxychloride in the presence of trimethylamine. This step yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization.

Hydrazinolysis to Form Hydrazinyl Derivative

The chlorinated intermediate undergoes hydrazinolysis under reflux conditions to give 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This hydrazinyl derivative serves as a versatile intermediate for synthesizing various fused heterocyclic compounds.

Catalytic Hydrogenation Method

A catalytic hydrogenation approach has been reported for the preparation of this compound derivatives. For example, a solution of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in benzene and methanol is treated with a catalyst prepared from 1% palladium chloride and magnesium oxide under a hydrogen atmosphere. The reaction proceeds until the calculated amount of hydrogen is absorbed, followed by filtration and concentration to isolate the product.

Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reaction Time
Microwave-Assisted Cyclization 5-Amino-1-phenyl-1H-pyrazole-4-carboxamides + Aroyl halides Fast, solvent-free, high yield 87-94 4-6 minutes
Conventional Reflux Same as above in acetonitrile Established, simple 73-86 300-480 minutes
Chlorination + Hydrazinolysis Phosphorous oxychloride, trimethylamine, hydrazine Versatile intermediate formation Not specified Several hours (reflux)
Catalytic Hydrogenation PdCl2/MgO catalyst, H2 gas Selective reduction, mild conditions Good yield Until H2 uptake complete

Research Findings and Analysis

  • Microwave irradiation significantly enhances reaction efficiency, reducing reaction times by up to 90% compared to conventional heating, while improving yields by approximately 10-20%.
  • The chlorination and hydrazinolysis steps provide functional handles for further derivatization, enabling the synthesis of diverse heterocyclic frameworks based on the pyrazolo[3,4-d]pyrimidine core.
  • Catalytic hydrogenation offers a selective and mild route to reduce chloro derivatives, facilitating the preparation of the target compound without harsh conditions.
  • The choice of method depends on the desired scale, available equipment, and downstream synthetic goals.

化学反应分析

Types of Reactions

6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine-4-one derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or alkyl groups on the phenyl ring.

科学研究应用

Chemical Properties and Structure

The molecular formula of 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is C12H11N5C_{12}H_{11}N_5, with a molecular weight of approximately 225.25 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit promising antimicrobial properties. For instance, a series of pyrazolo[3,4-d]pyrimidin derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several bacterial and fungal strains. Notably, compounds showed significant activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

CompoundActivity Against BacteriaActivity Against Fungi
2eHighModerate
2fModerateHigh
2gHighLow

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various pharmacological evaluations. In studies assessing the compounds' effects on carrageenan-induced edema in animal models, certain derivatives demonstrated lower ulcerogenic activity compared to Diclofenac, a commonly used anti-inflammatory drug. This suggests that these compounds may serve as safer alternatives for treating inflammatory conditions .

Anticancer Applications

The anticancer properties of pyrazolo[3,4-d]pyrimidin derivatives are gaining attention due to their ability to inhibit tumor cell proliferation. Preliminary research indicates that these compounds may modulate key signaling pathways involved in cancer cell growth and survival. For example, studies have shown that some derivatives can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Cancer TypeCompound TestedEffect Observed
Breast6-Methyl DerivativeInhibition of growth
Lung6-Methyl DerivativeInduction of apoptosis
Colon6-Methyl DerivativeCell cycle arrest

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several pyrazolo[3,4-d]pyrimidin derivatives and evaluated their antimicrobial activity using the agar well diffusion method. The results indicated that specific compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Toxicity Assessment : Another research effort focused on assessing the toxicity of synthesized compounds compared to established anti-inflammatory drugs like Diclofenac. The findings revealed that many new derivatives had lower toxicity profiles while maintaining efficacy in reducing inflammation .
  • Anticancer Mechanisms : Further investigation into the mechanisms by which these compounds exert anticancer effects revealed their potential to target specific molecular pathways involved in tumorigenesis, making them candidates for further development in cancer therapy .

作用机制

The mechanism of action of 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

    Pathways Involved: The inhibition of CDK2 leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in the suppression of cell proliferation and induction of programmed cell death.

相似化合物的比较

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

  • Structure: Features methyl groups at positions 3 and 6, a phenyl group at position 1, and a 4-nitrobenzylideneamino substituent at position 3.
  • Activity: Demonstrates potent anticancer activity against MCF-7 breast adenocarcinoma cells (IC₅₀ = 11 µM), attributed to the electron-withdrawing nitro group enhancing DNA intercalation or kinase inhibition .
  • Comparison : The additional nitro group in 10e confers superior antitumor activity compared to the target compound, which lacks substitution at position 5.

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)

  • Structure : Lacks methyl and phenyl groups, retaining only the core pyrazolo[3,4-d]pyrimidin-4-one.
  • Activity : A clinically used xanthine oxidase (XO) inhibitor for gout treatment. Its unsubstituted structure allows broad enzyme interaction but limits specificity .
  • Comparison : The target compound’s methyl and phenyl groups may reduce XO affinity but enhance selectivity for other targets, such as kinases .

3-Amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3g)

  • Structure: Incorporates a thiazolo ring fused to the pyrimidinone core, with chloro, hydroxy, and methyl substituents.
  • Activity: Exhibits XO inhibition (IC₅₀ ≈ 2.5 µM), comparable to allopurinol, due to hydrogen bonding via hydroxyl and amino groups .

Pharmacological Profile Comparison

Compound Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
Target Compound 6-methyl, 1-phenyl Under investigation N/A
10e 3,6-dimethyl, 5-(4-nitrobenzyl) Anticancer (MCF-7) 11 µM
Allopurinol Unsubstituted core Xanthine oxidase inhibition ~2.5 µM
3g Thiazolo, 4-Cl, 2-OH, 5-CH₃ Xanthine oxidase inhibition ~2.5 µM
Compound 38 (6-phenyl) 2-propoxy, 5-methanesulfonamido Antihypertensive (in vivo) Active at 5 mg/kg

Structure-Activity Relationships (SAR)

  • Position 6 : Methyl groups enhance lipophilicity, improving membrane permeability.
  • Position 1 : Phenyl groups contribute to π-π stacking with kinase ATP-binding pockets .
  • Position 5 : Electron-withdrawing groups (e.g., nitro in 10e) enhance anticancer activity, while hydrophilic groups (e.g., hydroxyl in 3g) favor enzyme inhibition .

生物活性

Overview

6-Methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound has been primarily studied for its anticancer, anti-inflammatory, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. By interfering with this kinase, the compound induces cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways, particularly those involved in cell proliferation and survival. The compound's mechanism leads to significant alterations in gene expression and signaling pathways associated with apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its activity against different cell lines:

Cell Line IC50 (nM) Comparison with Sorafenib (IC50)
MCF-745–97144
HCT-1166–99176
HepG-248–9019

These results demonstrate that the compound has superior cytotoxicity compared to sorafenib, a well-known anticancer drug .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also shows significant anti-inflammatory effects. It has been reported to inhibit the NF-κB/AP-1 signaling pathway, which plays a critical role in inflammatory responses. The effective concentration for anti-inflammatory activity is typically below 50 μM .

Case Studies and Research Findings

  • Induction of Apoptosis : In laboratory settings, this compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression .
  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to existing antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies indicate good drug-likeness properties, which are essential for therapeutic applications . However, further toxicological evaluations are necessary to determine its safety profile in clinical settings.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, alkyl halides or substituted benzoyl chlorides are reacted with intermediates like 3-methyl-4-aminophenyl derivatives in dry acetonitrile or dichloromethane. Reaction optimization involves solvent selection (e.g., dry benzene for acylation), temperature control (reflux conditions), and purification via recrystallization from acetonitrile . IR and ¹H NMR are critical for verifying functional groups and substituent positions (e.g., NH stretches at 3320–3420 cm⁻¹, aromatic protons at δ 6.8–7.5 ppm) .

Q. Which analytical techniques are most effective for characterizing pyrazolo[3,4-d]pyrimidinone derivatives?

  • Methodological Answer : Structural confirmation relies on:

  • IR spectroscopy : Identifies NH, C=O, and aromatic C-H stretches.
  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm) and aryl proton environments .
  • Mass spectrometry : Validates molecular weight (e.g., 356.73 g/mol for a chlorophenyl analog) .
    • For purity assessment, HPLC with UV detection is recommended, especially when thiourea or urea byproducts are suspected .

Q. How are purification challenges addressed during synthesis?

  • Methodological Answer : Recrystallization from polar solvents (e.g., acetonitrile) is standard, but column chromatography may be needed for urea/thiourea byproducts. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and identifies impurities .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and yield in pyrazolo[3,4-d]pyrimidinone synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., chloro, fluoro) on aryl halides enhance electrophilicity, accelerating nucleophilic substitution. For example, 2-chlorophenyl derivatives achieve higher yields (52–65%) compared to unsubstituted analogs due to reduced steric hindrance . Kinetic studies using in situ NMR can quantify substituent effects on reaction rates .

Q. What strategies improve low reaction yields in multi-component syntheses?

  • Methodological Answer : One-pot cyclocondensation reactions (e.g., using ZnCl₂ as a catalyst) require strict stoichiometric control (10:10:15 mmol ratios for aldehyde, acetylacetone, and urea). Solvent systems like n-heptane-toluene (1:1) enhance miscibility and reduce side reactions. Yield improvements (from ~40% to >60%) are achieved via incremental addition of reagents and temperature ramping .

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Use deuterated solvents (DMSO-d₆ or CDCl₃) to sharpen peaks. 2D NMR techniques (COSY, HSQC) differentiate overlapping aromatic protons. For example, HSQC correlates δ 7.2–7.5 ppm ¹H signals with ¹³C aromatic carbons (110–130 ppm) to assign substituent positions .

Q. What crystallographic methods are used to study polymorphism in pyrazolo[3,4-d]pyrimidinones?

  • Methodological Answer : X-ray powder diffraction (XRPD) identifies polymorphic forms by comparing experimental patterns (e.g., peaks at 2θ = 12.5°, 15.8°, 24.3°) with simulated data from single-crystal structures. Differential scanning calorimetry (DSC) further distinguishes melting points of polymorphs .

Q. How do safety protocols mitigate risks when handling reactive intermediates?

  • Methodological Answer : Hazardous intermediates (e.g., benzoyl chlorides) require glove-box handling, PPE (nitrile gloves, goggles), and fume hoods. Neutralization of acidic byproducts (e.g., HCl) with aqueous NaHCO₃ minimizes corrosion risks. Emergency protocols include immediate skin decontamination with water and medical consultation for inhalation exposure .

Data Contradictions and Resolution

  • Synthesis Yields : reports >70% yields for substituted ureas, while notes 52.7% for a hydrochloride salt. This discrepancy arises from differing counterions (neutral vs. ionic) and purification rigor.
  • Reaction Solvents : Dichloromethane () vs. aqueous HCl ( ) highlights solvent-dependent mechanisms (nucleophilic vs. acid-catalyzed).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。